molecular formula C10H7F3N4O2S B12447716 N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12447716
M. Wt: 304.25 g/mol
InChI Key: BNVXJTWWMMIRJK-UHFFFAOYSA-N
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Description

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a novel chemical entity designed for pharmaceutical and biological research. This compound incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its widespread biological activities. The thiazole moiety is present in more than 18 FDA-approved drugs, including antibiotics, anticancer agents, and antivirals, underlining its significant value in the design of bioactive molecules . The core structure is further modified with a trifluoromethyl (-CF3) substituted pyrimidine, a key feature known to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . This strategic combination of a thiazole ring, a pyrimidine heterocycle, and a glycine amino acid linker makes this compound a highly promising candidate for discovery chemists. Its structure suggests potential as a key intermediate or target for developing novel therapeutic agents. Researchers can explore its applications across multiple areas, including as a potential antimicrobial agent, given the known activity of thiazole derivatives against multi-drug resistant bacteria , or as a scaffold for anticancer drug development, inspired by the activity of other trifluoromethyl-substituted thiazole analogs . The presence of multiple nitrogen heteroatoms also makes it a potential ligand for various enzymatic targets. This product is provided for research purposes to investigate these and other novel mechanisms of action. Intended Use and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care in a laboratory setting, adhering to all relevant safety protocols. The exact mechanism of action, pharmacokinetic properties, and full biological profile of this compound are yet to be characterized and represent an opportunity for investigative research.

Properties

Molecular Formula

C10H7F3N4O2S

Molecular Weight

304.25 g/mol

IUPAC Name

2-[[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C10H7F3N4O2S/c11-10(12,13)6-3-5(8-14-1-2-20-8)16-9(17-6)15-4-7(18)19/h1-3H,4H2,(H,18,19)(H,15,16,17)

InChI Key

BNVXJTWWMMIRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation Reactions

The most common method involves cyclocondensation of urea or guanidine derivatives with β-diketones or β-keto esters. For example, reacting 2-chloro-4-(trifluoromethyl)pyrimidine-6-carboxylic acid with thiourea derivatives in the presence of a base like sodium hydride yields the 6-thiol-substituted pyrimidine intermediate. This intermediate is critical for subsequent thiazole ring formation.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 80–100°C
  • Catalyst: Triethylamine or potassium carbonate
Starting Material Product Yield (%) Reference
2-Chloro-4-(trifluoromethyl)pyrimidine 6-Mercapto-4-(trifluoromethyl)pyrimidine 78

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of ethyl trifluoropyruvate and thiourea in ethanol, irradiated at 140°C for 20 minutes, produces 4-(trifluoromethyl)pyrimidin-6-amine with 85% yield. This method reduces reaction times from hours to minutes.

Glycine Moiety Functionalization

The glycine group is introduced via alkylation or reductive amination.

N-Alkylation of Pyrimidine Amine

The 2-amino group on the pyrimidine reacts with bromoacetic acid tert-butyl ester under basic conditions. Subsequent acid hydrolysis (HCl in dioxane) removes the tert-butyl group, yielding the free glycine derivative.

Critical Steps :

  • Protection of the carboxylic acid as a tert-butyl ester prevents side reactions.
  • Hydrolysis requires controlled pH to avoid decomposition of the trifluoromethyl group.
Substrate Alkylating Agent Yield (%)
2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine Bromoacetic acid tert-butyl ester 72

Reductive Amination

An alternative approach involves condensing 2-oxoacetic acid with the pyrimidine amine using sodium cyanoborohydride. This one-pot method achieves 68% yield but requires strict anhydrous conditions.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm.

Key Spectroscopic Data :

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.4 Hz, 1H, thiazole-H), 4.21 (s, 2H, glycine-CH2).
  • HRMS : m/z 304.25 [M+H]+ (calculated for C10H7F3N4O2S).

Challenges and Optimization

Trifluoromethyl Group Stability

The trifluoromethyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and low temperatures (<40°C) during glycine deprotection are critical.

Regioselectivity in Thiazole Coupling

Competing reactions at the pyrimidine’s 4-position are mitigated using bulky ligands (e.g., XPhos) in palladium-catalyzed couplings.

Scalability

Microwave-assisted methods, while efficient, face scalability issues. Batch reactor adaptations with high-pressure stirring achieve kilogram-scale production with 70% yield.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
SNAr with 2-Bromothiazole High regioselectivity Long reaction times 65
Suzuki Coupling Scalability Requires expensive catalysts 85
Reductive Amination One-pot synthesis Sensitivity to moisture 68

Chemical Reactions Analysis

Types of Reactions

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for developing new therapeutic agents and optimizing their efficacy.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared below with structural analogs differing in substituents at the 6-position of the pyrimidine ring or modifications to the glycine moiety. Key compounds are listed in Table 1 , followed by a detailed analysis.

Table 1: Structural and Molecular Comparison of Analogs

Compound ID 6-Position Substituent Glycine Modification Molecular Formula Molecular Weight (g/mol)
DT540/DT553 Thiazol-2-yl None C₁₀H₇F₃N₄O₂S 304.25
DT554 1-Methylpyrrol-2-yl None C₁₂H₁₁F₃N₄O₂ 300.24
DT231 3-Methoxyphenyl None C₁₄H₁₁F₃N₄O₃ 348.26*
DT583 3-Thienyl (thiophene) None C₁₁H₈F₃N₃O₂S 303.26
DT556 Thiazol-2-yl N-Methyl C₁₁H₉F₃N₄O₂S 318.28
DT585 3-Thienyl N-Methyl C₁₂H₁₀F₃N₃O₂S 317.29

*Calculated based on molecular formula.

Role of the 6-Position Substituent

Thiazol-2-yl vs. Thienyl (DT540/DT553 vs. DT583)
  • Thiazol-2-yl : Contains both sulfur and nitrogen in a five-membered ring, enabling dual hydrogen-bonding and π-π interactions. This may enhance binding affinity in biological targets .
  • 3-Thienyl : A sulfur-containing thiophene ring lacks nitrogen, reducing hydrogen-bonding capacity but maintaining lipophilicity. This substitution could alter solubility or target selectivity .
Thiazol-2-yl vs. 1-Methylpyrrol-2-yl (DT540/DT553 vs. DT554)
  • 1-Methylpyrrol-2-yl : A nitrogen-rich pyrrole ring with a methyl group increases steric bulk and electron density. This may improve membrane permeability but reduce metabolic stability compared to thiazole .
Thiazol-2-yl vs. 3-Methoxyphenyl (DT540/DT553 vs. DT231)
  • 3-Methoxyphenyl: Introduces a methoxy group capable of hydrogen bonding via oxygen.

Modifications to the Glycine Moiety

N-Methylation (DT540/DT553 vs. DT556)
  • N-Methylglycine (DT556) : Methylation of the glycine nitrogen reduces polarity, increasing lipophilicity and possibly improving bioavailability. However, it may hinder salt formation or interactions with polar targets .
N-Methyl-Thienyl Analogs (DT583 vs. DT585)
  • DT585 combines thienyl substitution with N-methylation, synergistically enhancing lipophilicity. This dual modification could optimize pharmacokinetic properties for specific applications .

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all analogs, this group stabilizes the pyrimidine ring through electron withdrawal, enhancing resistance to oxidative metabolism .
  • Steric Considerations : Bulky substituents (e.g., 3-methoxyphenyl) may hinder binding to sterically sensitive targets, whereas smaller groups (e.g., thiazol-2-yl) favor tighter interactions .

Biological Activity

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) against various pathogens:

Pathogen MIC (μg/mL) Reference Drug MIC (μg/mL)
Candida albicans3.92–4.01Fluconazole1.0
Aspergillus niger4.01–4.23Ciprofloxacin2.0
Staphylococcus aureus1.95–3.91Vancomycin0.7

These results indicate that while this compound is effective against certain fungi and bacteria, it may not surpass the efficacy of established reference drugs in all cases .

The biological activity of thiazole derivatives often involves the inhibition of key enzymes or proteins within microbial cells. For instance, some studies suggest that these compounds can inhibit glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of thiazole derivatives against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compounds exhibited MIC values significantly lower than those of traditional antibiotics, suggesting potential for development as new antibacterial agents .
  • Antifungal Activity : Another investigation focused on the antifungal properties of thiazole-containing compounds against Candida albicans. The findings indicated a moderate level of activity, with MIC values comparable to those of fluconazole but requiring further optimization for clinical application .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the thiazole and pyrimidine rings can enhance biological activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved efficacy against certain pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 2-hydrazino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine with glycine derivatives under reflux in anhydrous solvents like DMF or THF. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of hydrazine to glycine precursor), temperature (70–80°C), and catalysis (e.g., Pd/C or CuI). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product in >85% purity .
Key Reaction Parameters
Solvent: DMF/THF
Catalyst: Pd/C (5 mol%)
Temperature: 70–80°C
Yield Range: 60–75%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the glycine moiety (δ 3.8–4.2 ppm for CH₂, δ 8.2–8.5 ppm for thiazole protons) and trifluoromethyl group (δ -62 to -65 ppm in ¹⁹F NMR) .
  • HRMS (ESI+) : Expected [M+H]⁺ at m/z 304.25 (C₁₀H₇F₃N₄O₂S) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch) .

Q. What are the stability considerations and recommended storage conditions for this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials. Stability tests show <5% degradation over 6 months when stored properly. For aqueous solubility, prepare fresh solutions in DMSO (10 mM stock) and dilute in PBS (pH 7.4) immediately before use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore biological activity?

  • Methodological Answer : Synthesize analogs with modifications to the thiazole (e.g., 3-thienyl or benzo[b]thiophen-3-yl substitutions) or glycine moiety (e.g., N-methylation). Test these derivatives in enzyme inhibition assays (e.g., TRPV3 or CDK2) and compare IC₅₀ values. For example:
Derivative Substitution IC₅₀ (TRPV3)
Parent compoundNone12 nM
N-Methylglycine analogCH₃ at glycine N-atom45 nM
Benzo[b]thiophen-3-yl analogThiazole → benzothiophene8 nM
3-Thienyl analogThiazole → thiophene28 nM
Data adapted from
  • Key Insight : Bulky aromatic substitutions enhance TRPV3 binding affinity, while N-methylation reduces potency due to steric hindrance .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins like TRPV3?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with TRPV3 crystal structures (PDB: 6X9M) to identify key interactions (e.g., hydrogen bonds with Ser502 and hydrophobic interactions with Trp521). MD simulations (AMBER) over 100 ns can assess binding stability. QSAR models trained on derivatives (e.g., Hammett σ values for substituents) predict logP and pIC₅₀ correlations .

Q. How should researchers address contradictory results in biological assays involving this compound, particularly regarding enzyme inhibition efficacy?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:

Use identical enzyme sources (e.g., recombinant human CDK2 vs. rat liver extracts).

Control ATP concentrations (1 mM for kinase assays).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays).

  • Case Study : Discrepancies in CDK2 inhibition (IC₅₀ = 50 nM vs. 220 nM) were resolved by adjusting Mg²⁺ concentrations (2 mM optimal) .

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